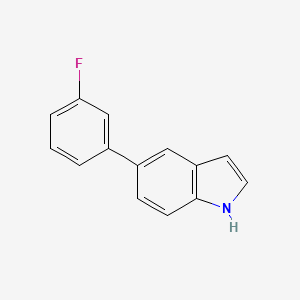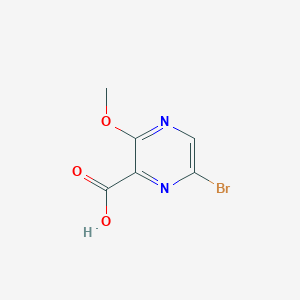
6-Bromo-3-methoxypyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-methoxypyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methoxypyrazine-2-carboxylic acid typically involves the bromination of 3-methoxypyrazine-2-carboxylic acid. One common method is the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction is usually carried out at room temperature to avoid over-bromination.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methoxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-Bromo-3-methoxypyrazine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-3-methoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxy group play crucial roles in its reactivity and biological activity . The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-hydroxypyrazine-2-carboxamide: A related compound with similar structural features.
Methyl 3-amino-6-bromopyrazine-2-carboxylate: Another derivative with different functional groups.
Uniqueness
6-Bromo-3-methoxypyrazine-2-carboxylic acid is unique due to its specific combination of bromine and methoxy groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C6H5BrN2O3 |
|---|---|
Molecular Weight |
233.02 g/mol |
IUPAC Name |
6-bromo-3-methoxypyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-5-4(6(10)11)9-3(7)2-8-5/h2H,1H3,(H,10,11) |
InChI Key |
ZRMVZXITRZURBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12849475.png)
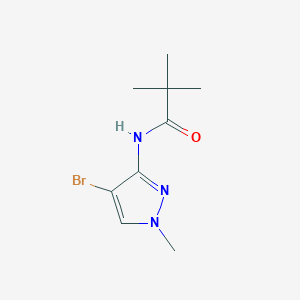


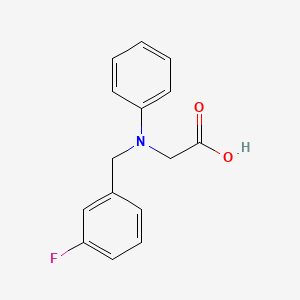
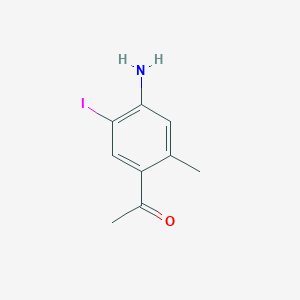
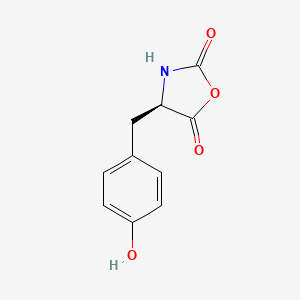
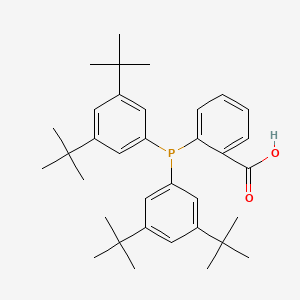


![Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849533.png)
